

The Discovery and History of Olomoucine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olomoucine*

Cat. No.: B1683950

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine, a purine derivative, represents a seminal discovery in the field of cell cycle regulation and drug development. Identified as the first selective inhibitor of cyclin-dependent kinases (CDKs), its discovery paved the way for the development of a new class of potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of **Olomoucine**, tailored for researchers, scientists, and professionals in drug development. It details the mechanism of action, summarizes key quantitative data, and provides methodologies for essential experiments. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of **Olomoucine**'s scientific journey and impact.

Discovery and History

The story of **Olomoucine** begins in the early 1990s at the Laboratory of Growth Regulators at Palacký University and the Institute of Experimental Botany in Olomouc, Czech Republic. A team of scientists, including Jaroslav Veselý and Miroslav Strnad, were investigating purine derivatives for their biological activities. Their research, rooted in the study of cytokinins (a class of plant hormones that are purine derivatives), led to the synthesis and screening of various N6,2,9-trisubstituted adenines.

In 1994, Veselý, Strnad, and their collaborators published a landmark paper in the European Journal of Biochemistry detailing the discovery of a compound they named **Olomoucine**.^[1] This compound, chemically 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, was identified as a potent inhibitor of cyclin-dependent kinases.^[1] This was a significant breakthrough, as CDKs had been recently identified as key regulators of the eukaryotic cell cycle, and no specific inhibitors were known at the time. The name "**Olomoucine**" is a direct reference to the city of Olomouc, where the discovery was made.

The initial research demonstrated that **Olomoucine** selectively inhibited a subset of CDKs, primarily CDC2 (CDK1)/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, with IC₅₀ values in the low micromolar range.^{[2][3]} This selectivity was a crucial finding, as it suggested that specific phases of the cell cycle could be targeted. Subsequent research by various groups further characterized the cellular effects of **Olomoucine**, confirming its ability to arrest cells at the G1/S and G2/M transitions of the cell cycle.^{[4][5]}

The discovery of **Olomoucine** spurred further research into purine-based CDK inhibitors, leading to the development of more potent and selective second-generation compounds, most notably Roscovitine (seliciclib) and later **Olomoucine** II.^{[6][7]} These derivatives, developed through structure-activity relationship (SAR) studies, have been instrumental in both basic research and clinical investigations as potential anti-cancer and antiviral agents.^[6]

Mechanism of Action

Olomoucine exerts its inhibitory effect on cyclin-dependent kinases through competitive inhibition of ATP binding.^{[1][2]} The purine scaffold of **Olomoucine** mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the CDK catalytic subunit. By occupying this site, **Olomoucine** prevents the binding of ATP, which is the phosphate donor for the kinase's phosphorylation of its substrates. This lack of phosphorylation of key cell cycle proteins, such as the Retinoblastoma protein (Rb), prevents the cell from progressing through the cell cycle checkpoints.

The crystal structure of CDK2 in complex with **Olomoucine** has provided detailed insights into this interaction, revealing the specific hydrogen bonds and hydrophobic interactions that contribute to its binding affinity and inhibitory activity.

Quantitative Data

The inhibitory activity of **Olomoucine** and its key derivatives against various cyclin-dependent kinases is summarized in the tables below. These IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a standard measure of inhibitor potency.

Table 1: Inhibitory Activity of Olomoucine against CDKs and other Kinases

Kinase	IC50 (μM)
CDC2 (CDK1)/cyclin B	7[2][3]
CDK2/cyclin A	7[2][3]
CDK2/cyclin E	7[2][3]
CDK5/p35	3[2][3]
ERK1/p44 MAP kinase	25[2][3]
CDK4/cyclin D1	>1000[1]
CDK6/cyclin D3	>150[1]

Table 2:
Comparative
Inhibitory Activity of
Olomoucine and its
Derivatives

Kinase	Olomoucine IC50 (μ M)	Roscovitine IC50 (μ M)	Olomoucine II IC50 (μ M)
CDK1/cyclin B	7	~0.65	7.6[8]
CDK2/cyclin A	7	~0.7	-
CDK2/cyclin E	7	~0.7	0.1[8]
CDK5/p35	3	~0.2	-
CDK7/cyclin H	-	-	0.45[8]
CDK9/cyclin T	-	-	0.06[8]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **Olomoucine**.

In Vitro CDK Inhibition Assay (Histone H1 Kinase Assay)

This protocol is a generalized method based on the principles described in the early studies of **Olomoucine**.

Objective: To determine the in vitro inhibitory effect of **Olomoucine** on the activity of a specific cyclin-dependent kinase (e.g., CDK2/cyclin A).

Materials:

- Purified active CDK2/cyclin A enzyme
- Histone H1 (as substrate)

- **Olomoucine** (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 μM ATP)
- [γ -³²P]ATP (radiolabeled ATP)
- Phosphocellulose paper
- Scintillation counter
- Tris-HCl, pH 7.5
- Phosphoric acid

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, Histone H1, and the purified CDK2/cyclin A enzyme.
- Inhibitor Addition: Add varying concentrations of **Olomoucine** (or DMSO as a vehicle control) to the reaction tubes.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ -³²P]ATP.
- Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-30 minutes).
- Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
- Washing: Wash the phosphocellulose papers extensively with a phosphoric acid solution to remove unincorporated [γ -³²P]ATP.
- Quantification: Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each **Olomoucine** concentration compared to the control. Plot the percentage of inhibition against the logarithm

of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of **Olomoucine** on the cell cycle distribution of a cell line.

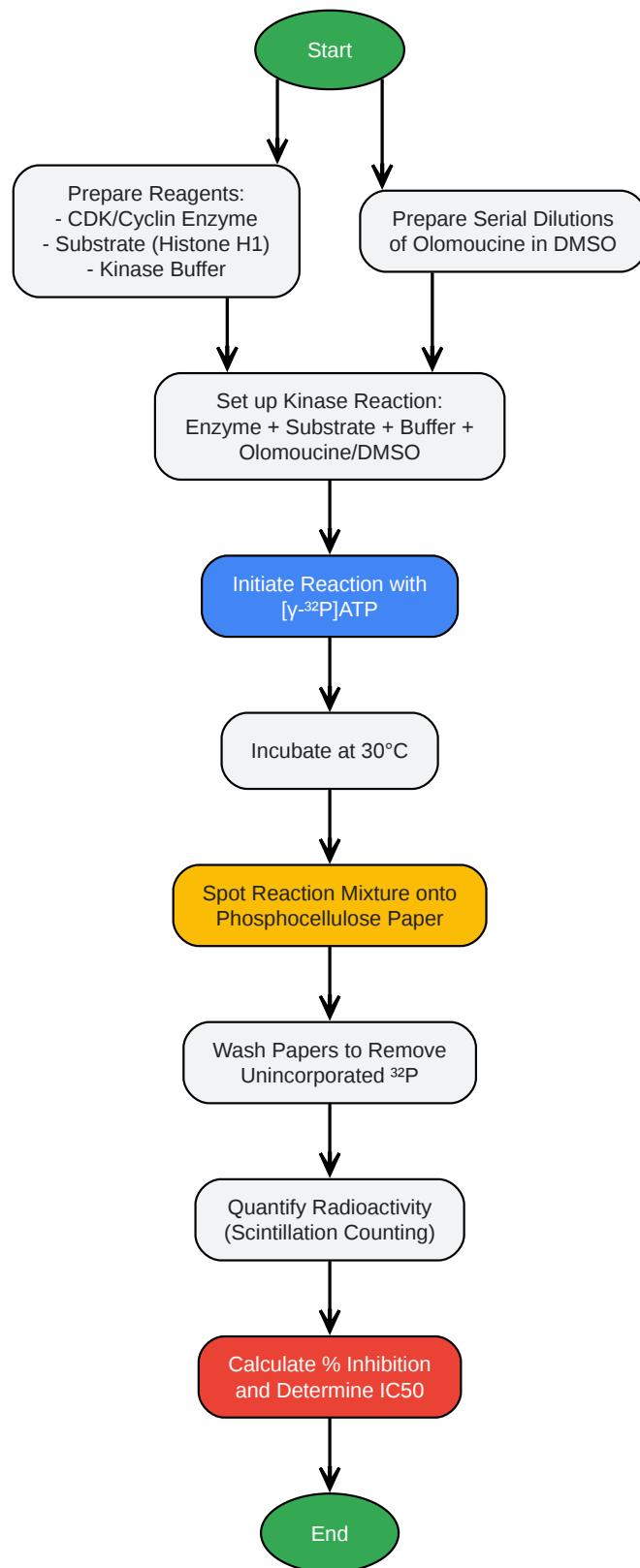
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with **Olomoucine**.

Materials:

- Cell line of interest (e.g., a human cancer cell line)
- Complete cell culture medium
- **Olomoucine** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

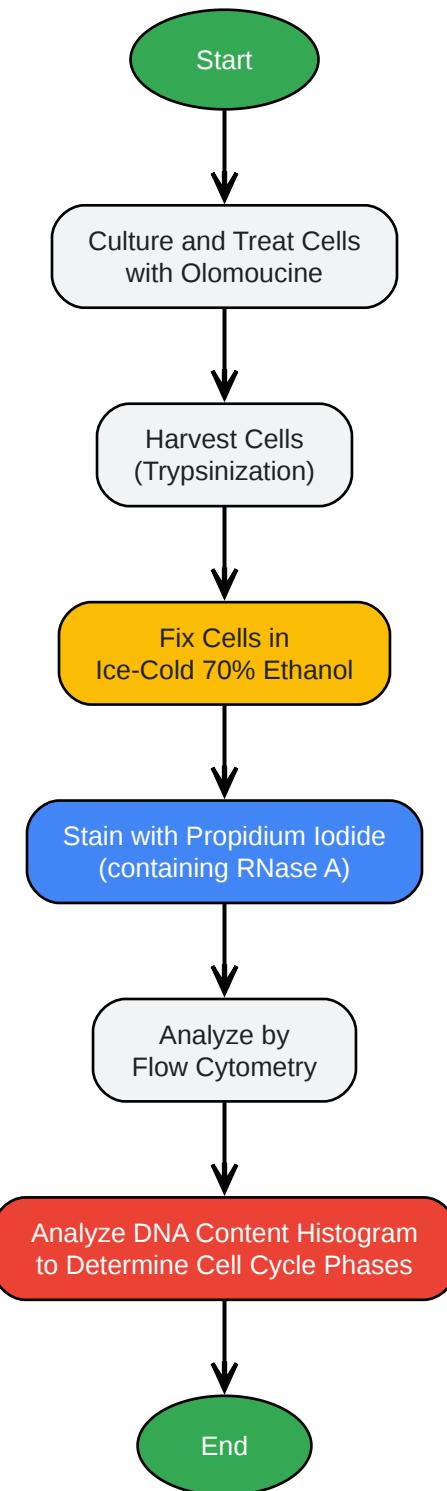
- **Cell Culture and Treatment:** Seed the cells in culture plates and allow them to attach and grow. Treat the cells with different concentrations of **Olomoucine** (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization, and then collect them by centrifugation.
- **Washing:** Wash the cell pellet with PBS.
- **Fixation:** Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.


- Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., at ~617 nm).
- Data Analysis: Generate a histogram of DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The region between these two peaks represents the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway: CDK Regulation of the Cell Cycle and Olomoucine Inhibition

Caption: CDK-mediated cell cycle progression and points of inhibition by **Olomoucine**.


Experimental Workflow: In Vitro Kinase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC₅₀ of **Olomoucine** using a kinase assay.

Experimental Workflow: Cell Cycle Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing **Olomoucine**'s effect on the cell cycle.

Conclusion

The discovery of **Olomoucine** marked a pivotal moment in cell cycle research and the development of targeted cancer therapies. As the first selective inhibitor of cyclin-dependent kinases, it provided a powerful tool to dissect the intricate mechanisms of cell cycle control. The journey from its origins in cytokinin research in Olomouc to its widespread use in laboratories worldwide highlights the importance of fundamental scientific inquiry. The subsequent development of more potent and selective derivatives like Roscovitine and **Olomoucine II** further underscores the lasting legacy of this foundational discovery. This technical guide provides a comprehensive resource for understanding the history, mechanism, and practical application of **Olomoucine**, empowering researchers to continue building upon this important scientific foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]

- To cite this document: BenchChem. [The Discovery and History of Olomoucine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683950#olomoucine-discovery-and-history\]](https://www.benchchem.com/product/b1683950#olomoucine-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com